Dapoxetine Hydrochloride
Beschreibung
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
(1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO.ClH/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21;/h3-14,20H,15-16H2,1-2H3;1H/t20-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWDIQRWYNMKFM-BDQAORGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
119356-77-3 (Parent) | |
| Record name | Dapoxetine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129938201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20926531 | |
| Record name | N,N-Dimethyl-3-[(naphthalen-1-yl)oxy]-1-phenylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20926531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129938-20-1 | |
| Record name | Dapoxetine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129938201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-3-[(naphthalen-1-yl)oxy]-1-phenylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20926531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DAPOXETINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4OHT63MRI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Foundations of Dapoxetine Hydrochloride
Mechanism of Action and Neurobiological Underpinnings
The primary mechanism of action of dapoxetine (B195078) hydrochloride involves the inhibition of the serotonin (B10506) transporter, leading to a cascade of neurobiological events that ultimately delay ejaculation. patsnap.comwikipedia.org
Serotonin Transporter Inhibition and Synaptic Serotonin Levels
Dapoxetine is a potent inhibitor of the serotonin (5-HT) reuptake transporter. nih.govcyno.co.in By blocking these transporters on the presynaptic neuron, dapoxetine prevents the reabsorption of serotonin from the synaptic cleft. nih.govpatsnap.com This action results in an increased concentration of serotonin in the synapse, thereby enhancing its activity at postsynaptic receptors. patsnap.compatsnap.com This heightened serotonergic neurotransmission is fundamental to its therapeutic effect. nih.gov
Interaction with Serotonin Receptor Subtypes (5-HT1A, 5-HT1B, 5-HT2C) in Ejaculatory Control
The ejaculatory process is modulated by various serotonin receptor subtypes. Specifically, 5-HT1A receptors are thought to accelerate ejaculation, while 5-HT2C receptors have an inhibitory effect, delaying ejaculation. dovepress.comnih.gov There is also evidence suggesting an inhibitory role for 5-HT1B receptors. nih.gov By increasing synaptic serotonin levels, dapoxetine leads to the desensitization of 5-HT1A and 5-HT1B autoreceptors, which further enhances the release of serotonin into the synaptic cleft. nih.govnih.gov The increased serotonin then acts on postsynaptic receptors, particularly stimulating 5-HT2C receptors, which contributes to the delay in ejaculation. nih.govnih.gov
Impact on Supraspinal Ejaculatory Reflex Pathways
Research indicates that dapoxetine's inhibitory action on the ejaculatory reflex occurs at a supraspinal level, meaning it acts within the brain rather than directly on the spinal cord. wikipedia.orgnih.gov Studies in rats have demonstrated that dapoxetine inhibits the ejaculatory expulsion reflex by modulating activity in the lateral paragigantocellular nucleus (LPGi), a key area in the brainstem. wikipedia.orgnih.govefda.gov.et This modulation leads to an increase in the latency of the pudendal motoneuron reflex discharge (PMRD), a physiological marker of the ejaculatory reflex. wikipedia.orgnih.gov The effect of dapoxetine on delaying this reflex is abolished when the LPGi is lesioned, confirming its crucial role as a supraspinal site of action. nih.gov
Neurotransmitter Reuptake Inhibition Potency (Serotonin, Norepinephrine (B1679862), Dopamine)
Dapoxetine exhibits a clear order of potency in its inhibition of neurotransmitter reuptake transporters. It is a potent inhibitor of the serotonin transporter (SERT), with significantly less potent effects on the norepinephrine transporter (NET) and even weaker effects on the dopamine (B1211576) transporter (DAT). nih.govnih.gov Studies have shown that dapoxetine inhibits the reuptake of serotonin with an IC50 value of 1.12 nM. nih.govcyno.co.in In contrast, its inhibitory activity on norepinephrine and dopamine reuptake is considerably lower, with IC50 values of 202 nM and 1720 nM, respectively. nih.govtandfonline.com This high selectivity for the serotonin transporter underscores its classification as a selective serotonin reuptake inhibitor. nih.govmedchemexpress.com
Pharmacokinetic Profile and Dynamics
Dapoxetine hydrochloride is characterized by a rapid absorption and elimination profile, which makes it suitable for on-demand use. patsnap.comresearchgate.net It is rapidly absorbed after oral administration, reaching maximum plasma concentrations (Cmax) in approximately 1 to 2 hours. patsnap.comwikipedia.org The pharmacokinetics of dapoxetine are generally dose-proportional. nih.govresearchgate.net
Dapoxetine is extensively bound to plasma proteins, with over 99% being bound. wikipedia.orgmedicines.org.uk It is metabolized primarily in the liver and kidneys by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4, as well as flavin monooxygenase 1 (FMO1). patsnap.comwikipedia.org The major metabolites are desmethyldapoxetine and dapoxetine-N-oxide. wikipedia.org Desmethyldapoxetine is roughly as potent as dapoxetine, while dapoxetine-N-oxide is a weak SSRI with no significant clinical effect. wikipedia.org
The elimination of dapoxetine is biphasic, with a short initial half-life of about 1.3 to 1.4 hours and a terminal half-life of approximately 19 to 22 hours. wikipedia.orgresearchgate.netnih.gov Despite the longer terminal half-life, plasma concentrations of dapoxetine decrease to about 5% of peak levels within 24 hours, leading to minimal accumulation with repeated dosing. researchgate.netnih.gov The metabolites are primarily excreted in the urine as conjugates. wikipedia.orgcyno.co.in
Pharmacokinetic Parameters of this compound
| Parameter | Value |
|---|---|
| Time to Maximum Concentration (Tmax) | ~1-2 hours patsnap.comwikipedia.org |
| Initial Half-Life (t½) | ~1.3-1.4 hours wikipedia.orgnih.gov |
| Terminal Half-Life (t½) | ~19-22 hours wikipedia.orgnih.gov |
| Plasma Protein Binding | >99% wikipedia.orgmedicines.org.uk |
| Metabolism | Liver and kidneys (CYP2D6, CYP3A4, FMO1) patsnap.comwikipedia.org |
| Excretion | Primarily urine (as conjugates) wikipedia.orgcyno.co.in |
Absorption Characteristics (Rate and Extent)
Dapoxetine is absorbed quickly, with maximum plasma concentrations (Cmax) typically reached within 1 to 2 hours after oral intake. wikipedia.orgurology-textbook.comziskapharma.com.bdmedex.com.bdchemicalbook.com The Cmax and the area under the plasma concentration-time curve (AUC) are dose-dependent. wikipedia.orgnih.gov
Studies have shown specific values for peak plasma concentration after single oral doses in a fasted state. For a 30 mg dose, the Cmax is approximately 297 ng/mL, achieved at a median time (Tmax) of 1.01 hours. abdominalkey.comnih.govmedsinfo.com.augoogle.com For a 60 mg dose, the Cmax increases to 498 ng/mL, with a Tmax of 1.27 hours. abdominalkey.comnih.govmedsinfo.com.augoogle.com By 24 hours post-dose, plasma concentrations of dapoxetine decline to less than 5% of the peak values, indicating rapid clearance from the plasma. scispace.comnih.gov
| Dose | Tmax (hours) | Cmax (ng/mL) |
|---|---|---|
| 30 mg | 1.01 | 297 |
| 60 mg | 1.27 | 498 |
The presence of food, particularly a high-fat meal, has a modest but not clinically significant impact on the absorption of dapoxetine. wikipedia.orgabdominalkey.comurology-textbook.com Ingestion of a high-fat meal can slightly reduce the Cmax by about 10-11% and modestly delay the Tmax by approximately 30 minutes. abdominalkey.commedsinfo.com.aunih.govnih.gov However, the systemic exposure to dapoxetine, as measured by the AUC, is not significantly affected. medsinfo.com.aunih.govnih.gov Therefore, dapoxetine can be taken with or without food. wikipedia.orgmedsinfo.com.au
| Condition | Tmax (hours) | Cmax (ng/mL) | Effect on AUC |
|---|---|---|---|
| Fasted | 1.30 | 443 | Not significantly affected |
| Fed (High-Fat Meal) | 1.83 | 398 |
The absolute bioavailability of dapoxetine following oral administration is estimated to be 42% on average, with a wide reported range of 15% to 76%. medsinfo.com.auurology-textbook.comziskapharma.com.bdmims.com This variability and incomplete bioavailability are attributed to a significant presystemic first-pass metabolism in the liver and gut wall. ziskapharma.com.bdgoogle.com
Distribution Characteristics
Once absorbed, dapoxetine is distributed rapidly and extensively throughout the body. wikipedia.orgziskapharma.com.bdtga.gov.au
In vitro studies demonstrate that dapoxetine is highly bound to human plasma proteins, with over 99% of the drug binding to proteins such as albumin. wikipedia.orgmedsinfo.com.auurology-textbook.comziskapharma.com.bdtga.gov.auresearchgate.net Its primary active metabolite, desmethyldapoxetine, is also extensively protein-bound at 98.5%. medsinfo.com.auziskapharma.com.bdmedex.com.bdmims.comtga.gov.au This high degree of protein binding is a key characteristic of its distribution.
Dapoxetine exhibits a large volume of distribution. The mean steady-state volume of distribution (Vss) is 162 liters. wikipedia.orgmedsinfo.com.auziskapharma.com.bdmedex.com.bdtga.gov.au This large value indicates that the drug is widely distributed into tissues outside of the plasma. google.comtga.gov.au
Brain Positron Emission Tomography Studies
Brain positron emission tomography (PET) studies have been instrumental in elucidating the central nervous system activity of dapoxetine. These neuroimaging techniques have demonstrated significant, displaceable binding of radiolabeled dapoxetine in key brain regions, including the cerebral cortex and subcortical gray matter. nih.govnih.gov This binding confirms the engagement of dapoxetine with its target, the serotonin transporter (SERT). nih.govnih.gov
The primary mechanism of dapoxetine is the inhibition of the serotonin transporter, which leads to increased serotonin levels in the synaptic cleft and enhanced serotonergic neurotransmission. patsnap.com PET studies have visually confirmed the occupancy of the serotonin transporter in the brain by dapoxetine. For instance, studies on similar compounds have shown reduced SERT occupancy in the midbrain, providing a visual representation of the drug's mechanism of action. amegroups.cn While specific human PET imaging data quantifying SERT occupancy by dapoxetine is part of ongoing research, the available studies support its role as a potent and short-acting serotonin reuptake inhibitor (SSRI). nih.govnih.govcenterwatch.com The insights from PET scans are crucial for understanding how dapoxetine modulates the neural circuits that control ejaculation. patsnap.comcenterwatch.com
Metabolism and Biotransformation
This compound undergoes extensive and rapid metabolism, primarily in the liver and kidneys. wikipedia.orgmedicines.org.ukurology-textbook.com This process involves several biotransformational pathways, including N-oxidation, N-demethylation, naphthyl hydroxylation, glucuronidation, and sulfation. medicines.org.uktga.gov.au Evidence also points to a significant presystemic first-pass metabolism following oral administration. medicines.org.uktga.gov.au
In vitro studies using human liver, kidney, and intestinal microsomes have identified cytochrome P450 (CYP) isoenzymes CYP2D6 and CYP3A4 as the principal enzymes responsible for the metabolism of dapoxetine. medicines.org.ukrwandafda.gov.rwpom.go.id These enzymes play a crucial role in clearing the drug from the body. patsnap.commedicines.org.uk Consequently, inhibitors of these enzymes can reduce dapoxetine clearance, leading to increased exposure. medicines.org.ukrwandafda.gov.rw For example, potent CYP3A4 inhibitors like ketoconazole (B1673606) have been shown to significantly increase the concentration and area under the curve (AUC) of dapoxetine. medicines.org.ukmedsinfo.com.au Similarly, potent inhibitors of CYP2D6 can also lead to increased exposure levels. medsinfo.com.au
The metabolism of dapoxetine results in the formation of multiple metabolites. nih.gov The main circulating metabolites are dapoxetine-N-oxide, desmethyldapoxetine, and didesmethyldapoxetine. wikipedia.orgamegroups.org
Dapoxetine-N-oxide is the major metabolite found in plasma but is considered a weak SSRI and does not contribute significantly to the clinical effect. wikipedia.orgquest.com.npscispace.com
Didesmethyldapoxetine is another metabolite with activity, possessing approximately 50% of the potency of dapoxetine. tga.gov.au Its plasma concentrations are substantially lower than dapoxetine, and it accounts for less than 3% of circulating drug-related materials, thus having limited pharmacological activity under normal circumstances. nih.govtga.gov.auamegroups.org
The clinical efficacy of the drug is almost entirely attributed to the parent compound, dapoxetine. scispace.com
Genetic polymorphisms in the CYP2D6 enzyme can significantly influence the pharmacokinetics of dapoxetine. mims.comnih.gov Individuals can be classified based on their CYP2D6 genotype, such as poor metabolizers (PMs), intermediate metabolizers (IMs), and extensive metabolizers (EMs). nih.govmpa.se
The CYP2D610 allele is a common variant, particularly in Asian populations, that results in decreased enzyme activity. nih.govresearchgate.net Studies in Chinese populations have demonstrated that individuals with the CYP2D6 *10/10 genotype have notably increased plasma exposure to dapoxetine compared to those with 1/10 or 2/10 genotypes. researchgate.netnih.gov These findings highlight that genetic variations in CYP2D6 can have clinically relevant implications for dapoxetine exposure. researchgate.netnih.gov
Elimination and Excretion
Dapoxetine and its metabolites are eliminated rapidly from the body. wikipedia.orgnih.gov The primary route of excretion is via the urine, mainly in the form of conjugated metabolites. wikipedia.orgurology-textbook.commims.com A very small fraction of the drug is excreted unchanged. patsnap.com
The elimination of dapoxetine is characterized by a biphasic pattern, with a rapid initial phase and a much slower terminal phase. nih.govnih.gov
The initial half-life is approximately 1.3 to 1.5 hours. nih.govwikipedia.org Specifically, after a single dose, the initial half-life is around 1.31 hours for a 30 mg dose and 1.42 hours for a 60 mg dose. nih.govamegroups.org
The terminal half-life is significantly longer, at approximately 18.7 hours for a 30 mg dose and 21.9 hours for a 60 mg dose. wikipedia.orgamegroups.orgnih.gov Other sources report a terminal half-life of around 19 hours. urology-textbook.commims.comtg.org.au
Due to its rapid elimination, plasma concentrations of dapoxetine decrease to about 3.5% to 5% of the peak concentration within 24 hours after a single dose. amegroups.orgnih.govnih.gov This rapid clearance minimizes drug accumulation in the body, even with repeated dosing. amegroups.orgnih.gov
Pharmacokinetic Parameters of Dapoxetine
| Parameter | Value (30 mg dose) | Value (60 mg dose) | Reference |
| Initial Half-Life (t½) | 1.31 hours | 1.42 hours | wikipedia.orgamegroups.org |
| Terminal Half-Life (t½) | 18.7 hours | 21.9 hours | wikipedia.orgamegroups.orgnih.gov |
| Time to Peak Plasma Conc. (Tmax) | ~1-2 hours | ~1-2 hours | patsnap.comurology-textbook.commims.com |
| Plasma Protein Binding | >99% | >99% | wikipedia.orgmims.com |
| Metabolites | Dapoxetine-N-oxide, Desmethyldapoxetine, Didesmethyldapoxetine | Dapoxetine-N-oxide, Desmethyldapoxetine, Didesmethyldapoxetine | wikipedia.orgamegroups.org |
| Primary Excretion Route | Urine (as conjugates) | Urine (as conjugates) | patsnap.comwikipedia.orgmims.com |
Impact of CYP2D6 Polymorphism on Dapoxetine Exposure
| Parameter | Increase in Poor Metabolizers vs. Extensive Metabolizers | Reference |
| Dapoxetine Cmax | ~31% | mims.com |
| Dapoxetine AUC | ~36% | mims.com |
| Desmethyldapoxetine Cmax | ~98% | mims.com |
| Desmethyldapoxetine AUC | ~161% | mims.com |
| Active Fraction Cmax | ~46% | mims.com |
| Active Fraction AUC | ~90% | mims.com |
Biphasic Elimination
The elimination of dapoxetine from the body follows a biphasic pattern. nih.govnih.gov This process involves two distinct phases: an initial, rapid decline in plasma concentration, followed by a much slower terminal elimination phase. researchgate.netabdominalkey.com After reaching peak plasma concentrations, the levels of dapoxetine decrease swiftly. nih.govscispace.com For instance, within 24 hours of administration, plasma concentrations can drop to approximately 5% of their peak values. researchgate.netnih.gov This rapid initial clearance is a key feature of its pharmacokinetic behavior. scispace.com
Initial and Terminal Half-Lives
The biphasic elimination of dapoxetine is quantified by its initial and terminal half-lives, which are dose-dependent. amegroups.orgglobalresearchonline.net The initial half-life is short, reflecting the rapid distribution and initial clearance of the compound. nih.govmedicines.org.uk In contrast, the terminal half-life is considerably longer, representing the slower, final phase of elimination from the body. nih.govmedicines.org.uk
Studies have established specific half-life values for different doses:
Following a single 30 mg dose, the initial half-life is approximately 1.31 to 1.4 hours, while the terminal half-life is around 18.7 to 20 hours. nih.govamegroups.orgquest.com.np
For a 60 mg dose, the initial half-life is about 1.42 hours, with a terminal half-life of approximately 21.9 to 22 hours. nih.govamegroups.orgquest.com.np
Table 1: Initial and Terminal Half-Lives of this compound
| Dose | Initial Half-Life (hours) | Terminal Half-Life (hours) |
|---|---|---|
| 30 mg | 1.31 - 1.4 nih.govamegroups.orgquest.com.np | 18.7 - 20 nih.govamegroups.orgquest.com.np |
| 60 mg | 1.42 amegroups.orgquest.com.np | 21.9 - 22 amegroups.orgquest.com.np |
Excretion Pathways (e.g., Urine)
Dapoxetine is extensively metabolized in the liver and kidneys by multiple enzymes, including CYP2D6, CYP3A4, and Flavin monooxygenase 1 (FMO1). wikipedia.orgquest.com.npmims.com The resulting metabolites are then primarily and rapidly eliminated from the body through the urine in the form of conjugates. wikipedia.orgmedicines.org.ukquest.com.npmims.com Notably, unchanged, active dapoxetine is not detected in the urine, indicating comprehensive metabolism prior to excretion. medicines.org.uk The main metabolite found in plasma is dapoxetine-N-oxide, which is considered to have no clinical effect. wikipedia.orgquest.com.np Other metabolites, such as desmethyldapoxetine and didesmethyldapoxetine, are present in plasma at levels less than 3% and are considered to have limited clinical impact due to their low concentrations. wikipedia.orgresearchgate.net
Time-Invariant Pharmacokinetics and Accumulation
Dapoxetine exhibits time-invariant and dose-proportional pharmacokinetics. nih.govabdominalkey.comnih.gov This means that its pharmacokinetic behavior does not change with repeated dosing, and the exposure to the drug increases proportionally with the dose. nih.govnih.gov Studies have shown that its pharmacokinetics are not affected by multiple-dose administration. nih.govabdominalkey.comnih.gov
Due to its rapid elimination, there is minimal to modest accumulation of dapoxetine in the body with repeated dosing. abdominalkey.comscispace.comnih.gov Steady-state plasma concentrations are typically achieved within four days of daily administration. abdominalkey.comamegroups.org The accumulation is considered modest, with multiple-dosing resulting in plasma concentrations that are approximately 1.5 times higher than after a single dose. abdominalkey.comnih.govtga.gov.au After the final dose following a multiple-day regimen, plasma concentrations drop to around 5.5% to 6.6% of peak levels within 24 hours, confirming its rapid clearance and low potential for accumulation. amegroups.org
Preclinical Research and Animal Studies
Pharmacological Efficacy in Animal Models of Ejaculation
Preclinical investigations utilizing various animal models have been instrumental in elucidating the pharmacological effects of dapoxetine (B195078) hydrochloride on the ejaculatory process. These studies have consistently demonstrated the compound's ability to modulate key aspects of ejaculation, providing a foundational understanding of its mechanism of action. Animal studies, primarily in rats, have shown that acute administration of dapoxetine via oral, subcutaneous, or intravenous routes can inhibit ejaculation. nih.govnih.gov
Impact on Ejaculatory Latency in Rapid Ejaculation Models
In behavioral studies involving sexually experienced male rats, dapoxetine has been shown to significantly delay ejaculation. nih.gov Specifically, in a model using rats identified as "rapid ejaculators," acute oral administration of dapoxetine resulted in a notable increase in ejaculatory latency. nih.gov One study reported that subcutaneous or oral administration of dapoxetine 15 minutes prior to exposure to a receptive female significantly delayed ejaculation compared to a saline control. nih.govtandfonline.com Interestingly, the most pronounced delay in ejaculatory latency was observed in animals that had shorter baseline latencies. nih.govnih.gov
Effects on Neuronal Activity in Ejaculatory Circuitry (e.g., Thalamic and Hypothalamic Areas)
The ejaculatory process is controlled by a complex neural network within the central nervous system. medeasy.healthdrugbank.com Studies using Fos protein expression as a marker for neuronal activity have identified specific brain regions involved in ejaculation. nih.gov In rapid ejaculator rats, which exhibit higher neuronal activity in areas like the hypothalamus and amygdala, treatment with dapoxetine has been shown to modulate this activity. nih.gov Acute oral administration of dapoxetine in these rats led to a decrease in Fos expression levels in the hypothalamus and thalamus. nih.govamegroups.org This reduction in neuronal activity within these key excitatory areas of the ejaculatory circuit is correlated with the observed delay in ejaculation, suggesting that dapoxetine's efficacy is at least partially mediated by its influence on these supraspinal centers. nih.govnih.govamegroups.org
Modulation of Pudendal Motoneuron Reflex Discharges (PMRD)
The expulsion phase of ejaculation is a reflex mediated by the pudendal nerve. In anesthetized rats, the pudendal motoneuron reflex discharge (PMRD), elicited by electrical stimulation of the dorsal nerve of the penis, serves as an experimental model for this ejaculatory expulsion reflex. nih.govnih.gov Studies have shown that intravenous administration of dapoxetine significantly modulates PMRDs. nih.govnih.gov Specifically, dapoxetine has been found to increase the latency of the PMRD. nih.govtandfonline.comnih.govnih.gov Furthermore, at certain doses, it has also been observed to decrease the amplitude of the PMRDs. nih.govauajournals.org When compared to paroxetine (B1678475), another selective serotonin (B10506) reuptake inhibitor (SSRI), dapoxetine appeared to be more effective at modulating the expulsion reflex of ejaculation in this model. nih.govauajournals.org
Table 1: Effect of Intravenous Dapoxetine on Pudendal Motoneuron Reflex Discharge (PMRD) in Anesthetized Rats
| Treatment Group | Latency of PMRD | Amplitude of PMRD |
| Vehicle | Baseline | Baseline |
| Dapoxetine (1 mg/kg) | Significantly lengthened | No significant change |
| Dapoxetine (3 mg/kg) | Significantly lengthened | Significantly decreased |
| Dapoxetine (10 mg/kg) | Significantly lengthened | No significant change |
| Paroxetine (1 mg/kg) | Significantly lengthened | No significant change |
| Paroxetine (3 mg/kg) | No significant change | No significant change |
| Paroxetine (10 mg/kg) | No significant change | No significant change |
Source: Adapted from Giuliano et al., 2007. nih.govauajournals.org
Supraspinal Inhibition of Ejaculatory Reflex
Research has aimed to distinguish whether dapoxetine's inhibitory action on the ejaculatory reflex occurs at the spinal or supraspinal level. nih.gov Intrathecal (spinal) administration of dapoxetine was found to increase the amplitude of PMRDs, a similar effect to that of serotonin. nih.gov However, intravenous administration of dapoxetine in rats with intact neural pathways significantly delayed PMRD latency and decreased its amplitude. nih.gov Crucially, these effects were abolished in rats with lesions in the lateral paragigantocellular nucleus (LPGi), a key supraspinal area. nih.govnih.gov This evidence strongly indicates that dapoxetine inhibits the ejaculatory expulsion reflex by acting at a supraspinal level, with the LPGi being a necessary component of the brain circuitry for this effect. nih.govnih.govnih.govnih.govwikipedia.org
Preclinical Safety Pharmacology
A comprehensive assessment of dapoxetine's safety profile was conducted in various preclinical species, including mice, rats, rabbits, dogs, and monkeys. nafdac.gov.ngtmda.go.tz These studies evaluated the compound's effects across a range of physiological systems.
Cardiac Repolarization and Conduction Effects
Preclinical evaluation of Dapoxetine hydrochloride's effects on cardiac function involved a combination of in vitro, ex vivo, and in vivo animal studies to characterize its impact on cardiac repolarization and conduction pathways.
However, alterations in cardiac conduction were noted in specific preclinical models, particularly in isolated in vitro and ex vivo preparations and at very high exposure levels in some in vivo studies. medsinfo.com.autga.gov.au
Detailed Research Findings
In vivo studies in anesthetized guinea pigs revealed dose-dependent effects on cardiac conduction. At a total intravenous dose of 39.38 mg/kg, which yielded exposures approximately 15 times the clinical maximum concentration (Cmax), dapoxetine produced measurable changes in electrocardiogram (ECG) parameters. d-nb.infotga.gov.au These included a lengthening of the PR and QRS intervals, bundle branch block, and atrioventricular (AV) block. tga.gov.au Notably, the QTc interval was shortened at this high exposure level. d-nb.infotga.gov.au In contrast, no significant changes to these intervals were observed at doses up to 9.87 mg/kg. d-nb.info
Table 1: Effects of High-Dose Intravenous Dapoxetine on ECG Intervals in Anesthetized Guinea Pigs
| Parameter | Effect at 39.38 mg/kg IV Dose |
|---|---|
| PQ (PR) Interval | Increased |
| QRS Interval | Increased |
| QTcB Interval | Decreased |
Data sourced from references d-nb.infotga.gov.au.
In vitro and ex vivo studies provided further insight into the mechanisms behind these observations. At high concentrations, dapoxetine demonstrated a blockade of sodium and calcium currents in isolated rabbit conduction tissue. d-nb.info Research on isolated rabbit Purkinje fibers showed that dapoxetine shortened the action potential duration while decreasing the action potential amplitude and its maximal upstroke velocity. tga.gov.au In isolated rabbit heart preparations, very high concentrations induced ventricular fibrillation. tga.gov.au
Investigations into specific ion channel activity found that dapoxetine inhibits the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization, but only at concentrations that are very large multiples of the clinical exposure level. tga.gov.au Other studies have also identified dapoxetine as an inhibitor of Kv4.3 currents, which are responsible for the transient outward potassium current (Ito) in the heart. nih.govsemanticscholar.org
Table 2: Summary of In Vitro Cardiac Electrophysiology Findings for Dapoxetine
| Model / Target | Finding |
|---|---|
| Rabbit Conduction Tissue | Blockade of sodium and calcium currents at high concentrations. d-nb.info |
| Rabbit Purkinje Fibers | Shortened action potential duration; decreased action potential amplitude and maximal upstroke velocity. tga.gov.au |
| Isolated Rabbit Heart | Induced ventricular fibrillation at very high concentrations. tga.gov.au |
| hERG K+ Channel | Blockade observed only at very high multiples of clinical exposure. tga.gov.au |
| Kv4.3 Channel | Identified as an inhibitor of Kv4.3 currents. nih.govsemanticscholar.org |
Studies in conscious dogs and monkeys found no effects on the QTc interval. d-nb.info However, an assessment by the Australian Therapeutic Goods Administration noted that some of these canine and primate studies were conducted with exposure margins less than half of the human clinical exposure, limiting their utility in dismissing the concerns raised by the guinea pig studies. tga.gov.au
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Dapoxetine |
| Sodium |
| Calcium |
Clinical Efficacy Research of Dapoxetine Hydrochloride
Key Efficacy Endpoints and Measures
Intravaginal Ejaculatory Latency Time (IELT) as Primary Endpoint
IELT Response Across Baseline Values
Clinical trials have demonstrated that dapoxetine (B195078) significantly increases IELT compared to placebo across a range of baseline IELT values. openaccessjournals.com In studies involving men with baseline IELTs from under 0.5 minutes to 2.0 minutes, treatment with dapoxetine resulted in notable increases in ejaculatory latency. openaccessjournals.com
The efficacy of dapoxetine has been observed in men with varying degrees of PE severity. For instance, fold increases in geometric mean IELT were found to be greater in men with very short baseline IELTs. nih.govnih.gov Specifically, subjects with baseline average IELTs of 0.5–1.0 minute and ≤0.5 minutes showed geometric mean IELT fold increases of 2.4 and 3.4, respectively, with a 30 mg dose of dapoxetine. nih.govnih.gov With a 60 mg dose, these fold increases were even more pronounced at 3.0 and 4.3, respectively. nih.govnih.gov In comparison, the placebo group showed fold increases of 1.6 and 1.7 in the respective baseline IELT groups. nih.govnih.gov
This suggests that dapoxetine can be a viable treatment option for individuals with severe forms of PE. nih.govnih.gov The increases in IELT were evident from the first dose and were sustained throughout the duration of the studies. medicalnewstoday.comdovepress.com
Table 1: Fold Increase in Geometric Mean IELT from Baseline
| Baseline IELT | Dapoxetine 30 mg | Dapoxetine 60 mg | Placebo |
|---|---|---|---|
| 0.5–1.0 minute | 2.4 | 3.0 | 1.6 |
| ≤0.5 minutes | 3.4 | 4.3 | 1.7 |
Patient-Reported Outcomes (PROs)
A consistent finding across multiple studies is the significant improvement in perceived control over ejaculation among men treated with dapoxetine. nih.govdovepress.com In a pooled analysis of phase 3 data, the percentage of subjects reporting "good" or "very good" control over ejaculation increased substantially by week 12. nih.gov At baseline, fewer than 1.0% of subjects in all groups reported this level of control. nih.gov After 12 weeks, this figure rose to 26.2% for those taking 30 mg of dapoxetine and 30.2% for the 60 mg group, compared to only 11.2% in the placebo group. nih.gov
Another study presented even more dramatic increases, with the percentage of men rating their control as "fair to very good" rising from 2.5% at baseline to 51.8% with the 30 mg dose and from 3.3% to 58.4% with the 60 mg dose. medicalnewstoday.com The placebo group also saw an increase, but to a lesser extent, from 3.5% to 26.4%. medicalnewstoday.com These improvements were noticeable from the first dose and were maintained throughout the study period. openaccessjournals.commedicalnewstoday.com
Improvements in satisfaction with sexual intercourse are another key benefit reported by patients using dapoxetine. nih.govfirstwordpharma.comdovepress.com At the start of clinical trials, approximately 15% of subjects reported "good" or "very good" satisfaction with sexual intercourse. nih.gov By the 12th week, this percentage increased to 37.9% for the 30 mg dapoxetine group and 42.8% for the 60 mg group. nih.gov In contrast, the placebo group's satisfaction level rose to 24.4%. nih.gov
Data from another set of trials showed that the percentage of men rating their sexual satisfaction as "good to very good" nearly doubled with both dapoxetine doses. medicalnewstoday.com For the 30 mg dose, it went from 20.2% to 38.7%, and for the 60 mg dose, from 22.3% to 46.5%. medicalnewstoday.com The placebo group saw a much smaller increase from 21.6% to 24.6%. medicalnewstoday.com Long-term extension studies have further supported these findings, with over 80% of patients on dapoxetine 60 mg reporting at least “fair” satisfaction with intercourse after 9 months. nih.gov
Dapoxetine treatment has been shown to significantly reduce the personal distress and interpersonal difficulties associated with premature ejaculation. nih.govfirstwordpharma.comdovepress.com At the beginning of the studies, a large proportion of subjects (around 70%) reported experiencing "quite a bit" or "extremely" high levels of personal distress related to their condition. nih.gov After 12 weeks of treatment, this proportion decreased to 28.2% in the 30 mg dapoxetine group and 22.2% in the 60 mg group, compared to 41.9% in the placebo group. nih.gov
Similarly, at baseline, about one-third of subjects reported "quite a bit" or "extremely" for their level of ejaculation-related interpersonal difficulty. nih.gov By week 12, this had fallen to 16.0% for the 30 mg dapoxetine group and 12.3% for the 60 mg group, while the placebo group saw a reduction to 23.8%. nih.gov
Table 2: Patient-Reported Outcomes at Week 12
| Outcome | Dapoxetine 30 mg | Dapoxetine 60 mg | Placebo |
|---|---|---|---|
| "Good" or "Very Good" Control | 26.2% | 30.2% | 11.2% |
| "Good" or "Very Good" Satisfaction | 37.9% | 42.8% | 24.4% |
| "Quite a bit" or "Extremely" Distressed | 28.2% | 22.2% | 41.9% |
| "Quite a bit" or "Extremely" Interpersonal Difficulty | 16.0% | 12.3% | 23.8% |
Data reflects percentages of subjects reporting at the end of a 12-week period. nih.gov
In one analysis, 30.7% of the 30 mg group and 38.3% of the 60 mg group reported their PE as "better" or "much better" at week 12, compared to 13.9% of the placebo group. nih.gov When including the "slightly better" category, the percentages rose to 62.1% and 71.7% for the 30 mg and 60 mg dapoxetine groups, respectively, versus 36.0% for placebo. nih.gov Pooled analysis from several studies confirmed that the proportion of patients reporting a positive CGIC was significantly higher in the dapoxetine groups compared to the placebo group. nih.gov
Table 3: Clinical Global Impression of Change (CGIC) at Week 12
| CGIC Rating | Dapoxetine 30 mg | Dapoxetine 60 mg | Placebo |
|---|---|---|---|
| "Better" or "Much Better" | 30.7% | 38.3% | 13.9% |
| At least "Slightly Better" | 62.1% | 71.7% | 36.0% |
Data represents the percentage of subjects reporting improvement. nih.govnih.gov
Partner-Reported Outcomes
The benefits of dapoxetine treatment extend to the partners of men with PE. openaccessjournals.comabdominalkey.com Studies have consistently shown that partners also report significant improvements in their sexual satisfaction and perception of the man's condition. dovepress.comhweclinicalguidance.nhs.uk
At the beginning of trials, less than 5% of female partners rated the man's control over ejaculation as "good" or "very good". openaccessjournals.com By the end of the study, this increased to 25.0% for partners of men treated with 30 mg of dapoxetine and 32.3% for the 60 mg group, compared to 14.4% for the placebo group. openaccessjournals.com In another analysis, the percentage of partners reporting the man's control as "good" or "very good" reached 26.7% (30 mg) and 34.3% (60 mg) versus 11.9% for placebo at week 12. nih.govnih.gov
Partner satisfaction with sexual intercourse also saw significant gains. abdominalkey.com Initially, less than 16% of female partners reported "good" or "very good" satisfaction. openaccessjournals.com This increased to 33.8% and 39.1% for the 30 mg and 60 mg dapoxetine groups, respectively, compared to 19.4% for the placebo group. openaccessjournals.com Other reports show similar positive trends, with partner satisfaction rated as "good" or "very good" increasing to 37.5% (30 mg) and 44.7% (60 mg) versus 24.0% for placebo. nih.govnih.gov Furthermore, female partners of men receiving dapoxetine reported significant decreases in their own personal distress and interpersonal difficulty related to the man's ejaculation. openaccessjournals.comabdominalkey.com
Table 4: Partner-Reported Outcomes
| Outcome | Dapoxetine 30 mg | Dapoxetine 60 mg | Placebo |
|---|---|---|---|
| Man's Control "Good" or "Very Good" | 25.0% | 32.3% | 14.4% |
| Partner Satisfaction "Good" or "Very Good" | 33.8% | 39.1% | 19.4% |
Data reflects percentages reported by female partners at study endpoint. openaccessjournals.com
Efficacy in Specific Subpopulations
Patients with Lifelong and Acquired Premature Ejaculation
Dapoxetine hydrochloride has demonstrated comparable efficacy in treating both lifelong and acquired premature ejaculation (PE). amegroups.orgamegroups.cn Lifelong PE is characterized by an onset from the first sexual experiences, whereas acquired PE develops later in life after a period of normal ejaculatory control. amegroups.org
An integrated analysis of two large, randomized, placebo-controlled Phase III clinical trials assessed the efficacy of dapoxetine in men with either lifelong or acquired PE. openaccessjournals.com The studies included men with no or mild erectile dysfunction. racgp.org.au Significant improvements in intravaginal ejaculatory latency time (IELT), the time from vaginal penetration to ejaculation, were observed for both dapoxetine doses compared to placebo in both PE subtypes. openaccessjournals.com
In addition to the objective measure of IELT, patient-reported outcomes (PROs) also showed significant enhancements. openaccessjournals.com Men in both the lifelong and acquired PE groups reported better control over ejaculation, increased satisfaction with sexual intercourse, and reduced personal distress and interpersonal difficulty related to their condition when treated with dapoxetine compared to placebo. openaccessjournals.comnih.gov These improvements were noted from the first dose and were sustained throughout the study period. openaccessjournals.comnih.gov
Specifically, one integrated analysis reported that at the 12-week endpoint, the percentage of patients reporting their PE as "better" or "much better" was significantly higher with dapoxetine compared to placebo. nih.gov Similarly, a greater proportion of patients treated with dapoxetine reported their PE as at least "slightly better" compared to the placebo group. nih.govspringermedizin.de
The partner's perspective also showed meaningful benefits. Female partners of men treated with dapoxetine reported significant improvements in their satisfaction with sexual intercourse and their perception of the man's control over ejaculation. openaccessjournals.comamegroups.org
Table 1: Improvement in Patient-Reported Outcomes with Dapoxetine in Lifelong and Acquired PE
| Outcome | Dapoxetine 30 mg | Dapoxetine 60 mg | Placebo |
|---|---|---|---|
| Control Over Ejaculation (Reported as "Good" or "Very Good") | |||
| Lifelong PE | Significant Improvement vs. Placebo | Significant Improvement vs. Placebo | Baseline |
| Acquired PE | Significant Improvement vs. Placebo | Significant Improvement vs. Placebo | Baseline |
| Satisfaction with Sexual Intercourse | |||
| Lifelong PE | Significant Improvement vs. Placebo | Significant Improvement vs. Placebo | Baseline |
| Acquired PE | Significant Improvement vs. Placebo | Significant Improvement vs. Placebo | Baseline |
| Personal Distress Related to Ejaculation | |||
| Lifelong PE | Significant Reduction vs. Placebo | Significant Reduction vs. Placebo | Baseline |
| Acquired PE | Significant Reduction vs. Placebo | Significant Reduction vs. Placebo | Baseline |
Source: Integrated analysis of two Phase III trials. openaccessjournals.com
Patients with Comorbid Erectile Dysfunction
For individuals experiencing both premature ejaculation and erectile dysfunction (ED), this compound has been shown to be an effective and well-tolerated treatment when used in conjunction with phosphodiesterase type 5 (PDE5) inhibitors, the standard treatment for ED. amegroups.orgresearchgate.nethra.nhs.uk
A randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of dapoxetine in men with PE and comorbid ED who were on a stable regimen of a PDE5 inhibitor for at least three months. researchgate.net The results demonstrated that the addition of dapoxetine provided a meaningful and statistically significant treatment benefit. researchgate.net After 12 weeks, the geometric mean fold increase in IELT was significantly greater in patients receiving a PDE5 inhibitor plus dapoxetine compared to those receiving a PDE5 inhibitor plus placebo. researchgate.net
This combination therapy was generally well-tolerated, with no significant pharmacokinetic interactions reported between dapoxetine and PDE5 inhibitors like tadalafil (B1681874) or sildenafil (B151). researchgate.net The most frequently reported adverse events were consistent with the known side effect profile of dapoxetine and included nausea, headache, diarrhea, and dizziness. researchgate.net The discontinuation rate due to these side effects was low in both the dapoxetine and placebo groups. researchgate.net
Real-World Evidence and Observational Studies
Factors Influencing Efficacy in Clinical Practice
Real-world observational studies provide valuable insights into the effectiveness of this compound outside the controlled environment of clinical trials. Several factors have been identified that may influence its efficacy in everyday clinical practice.
One Chinese study investigating factors affecting dapoxetine's efficacy in a real-world setting found that the severity of PE prior to treatment was associated with the treatment's effectiveness. springermedizin.deresearchgate.net Specifically, patients with a lower Premature Ejaculation Diagnostic Tool (PEDT) score and a higher number of intravaginal thrusts before ejaculation (NITBE) at baseline responded better to dapoxetine. springermedizin.de However, other clinical characteristics such as the PE category (lifelong vs. acquired), marital status, presence of chronic prostatitis, intercourse frequency, and prior use of other selective serotonin (B10506) reuptake inhibitors (SSRIs) did not show a significant correlation with the efficacy of dapoxetine. springermedizin.de
Another study suggested that patients with acquired PE, a self-estimated IELT longer than two minutes before treatment, and those also using PDE5 inhibitors tended to discontinue treatment earlier, which may indirectly suggest a different perception of efficacy or treatment goals in these subgroups. researchgate.netamegroups.org It is important to note that in clinical practice, self-estimated IELT is often used instead of the stopwatch-measured IELT common in clinical trials, and patients may overestimate this time. springermedizin.de
Discontinuation Rates and Reasons in Real-World Settings
Despite its proven efficacy in clinical trials, real-world observational studies have reported high discontinuation rates for this compound. researchgate.netnih.govh1.co
A 2-year prospective observational study found that a very small percentage of patients continued treatment for the full two years. researchgate.neth1.conih.gov The cumulative discontinuation rates were significant within the first few months of treatment. researchgate.neth1.conih.gov Another retrospective study in China also reported a high discontinuation rate over a 12-week follow-up period. nih.govresearchgate.net
The reasons cited for discontinuing treatment are varied and provide insight into patient expectations and experiences in a real-world context. The most common reasons for discontinuation across several studies include:
Cost of the medication . researchgate.netamegroups.orgnih.govresearchgate.net
Efficacy below expectations or overexpectation of efficacy . amegroups.cnnih.govresearchgate.net
Disappointment that the condition is not curable and that the medication is required before each sexual encounter . researchgate.netamegroups.orgh1.co
Side effects . springermedizin.deresearchgate.netnih.gov
Relapsing after stopping the drug . nih.govresearchgate.net
Loss of interest in sex . amegroups.cn
Fear of drug addiction . nih.govresearchgate.net
Table 2: Reasons for Discontinuation of Dapoxetine in Real-World Settings
| Reason for Discontinuation | Study 1 (China, Retrospective) nih.govresearchgate.net | Study 2 (Prospective, 2-Year) researchgate.netamegroups.orgh1.co | Study 3 (Within 1 Year) amegroups.cn |
|---|---|---|---|
| Overexpectation of Efficacy / Efficacy Below Expectations | 30.9% | 9.8% (Perceived Poor Efficacy) | 24.4% |
| High Cost | 25.5% | 29.9% | 22.1% |
| Relapsing After Drug Withdrawal | 26.6% | - | - |
| Side Effects | 9.6% | 11.6% | 19.8% |
| Disappointment (Not a cure, needed on-demand) | - | 25.0% | - |
| Fear of Drug Addiction | 4.3% | - | - |
| Loss of Interest in Sex | - | - | 19.8% |
| Choosing Other Treatments | 1.1% | 5.5% | - |
| Lack of Efficacy | - | - | 13.9% |
Data is compiled from multiple observational studies and percentages may not sum to 100 as not all categories were assessed in each study.
Safety and Tolerability Research of Dapoxetine Hydrochloride
Adverse Event Profile
The administration of dapoxetine (B195078) hydrochloride is associated with a range of adverse events, the incidence and severity of which have been documented across numerous studies.
Clinical trials have consistently identified several common treatment-emergent adverse events associated with dapoxetine hydrochloride. The most frequently reported of these are nausea, dizziness, headache, and diarrhea. Other notable adverse events include insomnia, nervousness, dry mouth, fatigue, constipation, nasopharyngitis, and somnolence. In some instances, ocular effects such as mydriasis and eye pain have also been reported.
Table 1: Common Treatment-Emergent Adverse Events Associated with this compound
| Adverse Event | Incidence Notes |
|---|---|
| Nausea | Most common adverse event, often leading to discontinuation. |
| Dizziness | Frequently reported. |
| Headache | A common adverse drug reaction. |
| Diarrhea | Reported in multiple studies. |
| Insomnia | Noted as a common adverse event. |
| Dry Mouth | A reported side effect. |
| Fatigue | Observed in clinical trials. |
| Somnolence | Can occur in patients receiving dapoxetine. |
The majority of adverse events reported in clinical studies of this compound have been characterized as mild to moderate in severity. Adverse events have been noted to occur predominantly with the initial dose.
Table 2: Dose-Dependent Incidence of Selected Adverse Events
| Adverse Event | Placebo | Dapoxetine 30 mg | Dapoxetine 60 mg |
|---|---|---|---|
| Dizziness | 2.2% | 5.8% | 10.9% |
| Nausea | - | 11.0% | 22.2% |
| Headache | - | 5.6% | 8.8% |
| Syncope | - | 0.06% | 0.23% |
Cardiovascular Safety Assessment
Given the mechanism of action of this compound, its cardiovascular safety has been a key area of investigation.
Thorough electrocardiographic assessments have been conducted to evaluate the effect of this compound on cardiac repolarization, specifically the QT/QTc interval. Phase I clinical pharmacology studies, with doses up to four times the maximum recommended dose, demonstrated that dapoxetine did not prolong the QT/QTc interval and had no other clinically significant electrocardiographic effects. There was no evidence of delayed repolarization or conduction effects.
The hemodynamic effects of this compound, including its impact on blood pressure and heart rate, have also been evaluated. Preclinical studies suggested that adverse hemodynamic effects are unlikely at concentrations up to two-fold greater than recommended doses. At very high exposures in animal studies, dose-dependent decreases in heart rate and increases in blood pressure were observed.
In clinical trials, there was no evidence of an effect of dapoxetine on orthostatic blood pressure, with the majority of subjects showing minimal changes in diastolic and systolic blood pressure. However, orthostatic hypotension has been reported in clinical trials. Neurocardiogenic adverse events such as syncope have been reported, and combining alcohol with dapoxetine may enhance these effects. Cases of syncope observed in clinical trials were often preceded by prodromal symptoms like nausea, dizziness, and diaphoresis, and were considered vasovagal in nature.
Incidence and Mechanism of Syncope
Syncope, or fainting, has been identified as a potential cardiovascular adverse event associated with this compound. Research indicates that the incidence of syncope is dose-related. In Phase 3 clinical trials, the frequency of syncope characterized as a loss of consciousness was 0.06% for a 30 mg dose of dapoxetine and 0.23% for a 60 mg dose, compared to 0.05% for placebo. medsinfo.com.aunih.gov Phase 1 studies with non-PE subjects showed a higher incidence, reaching 0.64% across all doses (30 mg to 240 mg). medsinfo.com.au
The underlying mechanism for syncope associated with dapoxetine appears to be vasovagal in nature, also known as neurocardiogenic syncope. nih.govresearchgate.net This type of syncope is often triggered by a sudden drop in heart rate and blood pressure. Events of syncope were more frequently reported during the initial phase of treatment, with a majority occurring during study visits on the first day after the first dose. nih.gov It is suggested that procedures performed during these visits, such as orthostatic maneuvers and blood draws, may have contributed to the incidence. nih.gov Syncope generally occurred within 3 hours of taking the medication. nih.gov
Holter ECG monitoring in over 3,300 subjects did not reveal any association between syncope and symptomatic or sustained tachyarrhythmia, suggesting that dapoxetine is not arrhythmogenic. nih.gov While there was a slight, non-statistically significant increase in single ventricular and supraventricular ectopic beats in those taking dapoxetine, this finding is not considered clinically meaningful in individuals without structural heart disease. nih.govnih.gov Orthostatic hypotension, a drop in blood pressure upon standing, was also investigated as a potential contributing factor. nih.gov
| Group | Incidence of Syncope |
|---|---|
| Placebo | 0.05% |
| Dapoxetine 30 mg | 0.06% |
| Dapoxetine 60 mg | 0.23% |
Neurocognitive and Psychiatric Safety
The neurocognitive and psychiatric safety profile of this compound has been a key area of investigation, particularly given the known effects of other selective serotonin (B10506) reuptake inhibitors (SSRIs) on mood and behavior.
Unlike some other SSRIs that are used to treat depression and other psychiatric disorders, research has shown that dapoxetine does not have a significant impact on mood. nih.govwikipedia.orgnih.gov Clinical trials have not found an association between dapoxetine use and treatment-emergent anxiety or akathisia (a state of agitation, distress, and restlessness). nih.govnih.govnice.org.uk
Furthermore, extensive analysis of clinical trial data has not revealed any clear indication of treatment-emergent suicidality with dapoxetine. medsinfo.com.aunice.org.uk Pooled analysis of short-term studies did not show an increased risk of suicidality in adults taking dapoxetine compared to placebo. medsinfo.com.aunice.org.uk While some mood-related adverse events such as insomnia and anxiety were reported with a slightly higher incidence in the dapoxetine groups compared to placebo, these were generally mild. medsinfo.com.au It is important to note that individuals with a history of psychiatric disorders were typically excluded from these clinical trials. medsinfo.com.aunih.gov
Sexual Dysfunction Profile (Comparison to Other SSRIs)
A notable difference between dapoxetine and other SSRIs is its impact on sexual function. While many SSRIs used for treating depression are associated with a high incidence of sexual dysfunction, including decreased libido and erectile dysfunction, dapoxetine is associated with low rates of these side effects. wikipedia.orgwikipedia.org When taken as needed, dapoxetine has been shown to have a very mild adverse effect profile in terms of sexual function, with decreased libido reported in less than 1% of users and erectile dysfunction in less than 4%. wikipedia.orgwikipedia.org
In a comparative study, sexual dysfunction occurred in 6.3% of patients taking paroxetine (B1678475) and 8.5% of those taking fluoxetine (B1211875), compared to only 1.7% in the dapoxetine 30 mg group. nih.gov This more favorable profile is attributed to dapoxetine's unique pharmacokinetic properties; it is rapidly absorbed and eliminated from the body, which minimizes the risk of drug accumulation and the associated side effects commonly seen with the longer half-lives of other SSRIs. wikipedia.orgwikipedia.org
| Compound | Incidence of Sexual Dysfunction |
|---|---|
| Dapoxetine (30 mg) | 1.7% |
| Paroxetine | 6.3% |
| Fluoxetine | 8.5% |
Drug-Drug Interactions Research
The potential for drug-drug interactions with this compound has been thoroughly investigated, particularly concerning compounds that are metabolized by similar enzymatic pathways or are co-administered for related conditions.
Dapoxetine is metabolized in the liver and kidneys by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4. urology-textbook.com Therefore, there is a potential for interaction with other drugs that inhibit these enzymes. nih.gov Co-administration with potent inhibitors of these enzymes could lead to increased plasma concentrations of dapoxetine. amazonaws.com For instance, combining dapoxetine with ketoconazole (B1673606), a strong CYP3A4 inhibitor, is not recommended. urology-textbook.com Similarly, interactions can occur with other drugs metabolized by CYP2D6, where dapoxetine may increase their plasma concentrations. medsinfo.com.au
Given that premature ejaculation can coexist with erectile dysfunction, the interaction between dapoxetine and phosphodiesterase-5 (PDE5) inhibitors such as sildenafil (B151) and tadalafil (B1681874) has been a subject of specific research. wikipedia.orgsensusimpact.com Pharmacokinetic studies have shown that there are no clinically significant interactions between dapoxetine and these PDE5 inhibitors. lilymag.irnih.gov
An open-label, randomized, crossover study found that tadalafil did not affect the pharmacokinetics of dapoxetine. lilymag.ir While sildenafil was found to increase the dapoxetine area under the curve (AUC) by 22%, this was not considered clinically important. lilymag.ir Conversely, dapoxetine did not appear to affect the pharmacokinetics of either tadalafil or sildenafil. lilymag.ir The combination of dapoxetine and PDE5 inhibitors has been found to be generally well-tolerated. lilymag.irresearchgate.net
| Co-administered Drug | Effect on Dapoxetine Pharmacokinetics | Clinical Significance |
|---|---|---|
| Tadalafil | No effect | Not clinically important |
| Sildenafil | Increased AUC by 22% | Not clinically important |
Interactions with Other Serotonergic Agents
This compound, as a selective serotonin reuptake inhibitor (SSRI), has the potential for pharmacodynamic interactions with other agents that enhance serotonergic neurotransmission. wileymicrositebuilder.com Co-administration with such agents can increase the risk of developing serotonin syndrome, a potentially life-threatening condition. wileymicrositebuilder.com
Caution is advised when dapoxetine is used in proximity to other serotonergic drugs. These include:
Monoamine Oxidase Inhibitors (MAOIs): Combining MAOIs with agents that enhance serotonin, like dapoxetine, is best avoided due to a profound risk of serotonin syndrome. A washout period is recommended after discontinuing an MAOI before initiating treatment with another serotonin-acting agent. wileymicrositebuilder.com Patients should wait 14 days after stopping an MAOI before taking dapoxetine. wikipedia.org
Other SSRIs, Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Tricyclic Antidepressants (TCAs): Concurrent use with these antidepressants should be approached with caution. wikipedia.org Combining these medications can potentiate serotonergic effects, increasing the risk of adverse events. wileymicrositebuilder.comdrugbank.com
Thioridazine: Caution is also recommended when using dapoxetine in men receiving thioridazine. wikipedia.org
The theoretical risk of combining dapoxetine with other serotonergic agents is significant due to the potential for additive effects on serotonin levels. A list of agents that may interact with dapoxetine to increase serotonergic activity is presented below.
| Drug Class | Specific Agents | Potential Interaction Effect |
|---|---|---|
| Opioid Analgesics | Alfentanil, Bezitramide | Increased risk or severity of serotonin syndrome |
| Amphetamines | Amphetamine, Benzphetamine | Increased risk or severity of serotonin syndrome |
| Triptans | Almotriptan | Increased risk or severity of adverse effects |
| Antidepressants | Amitriptyline, Amoxapine, Caroxazone | Increased serotonergic activities or orthostatic hypotensive activities |
Post-Marketing Observational Studies and Pharmacovigilance
Following its approval in various countries, the safety and tolerability of this compound have been monitored through post-marketing observational studies and pharmacovigilance programs. These studies provide valuable insights into the drug's performance in a real-world clinical setting, outside the controlled environment of randomized clinical trials (RCTs). h1.conice.org.uk
A large, 12-week, open-label, observational study was conducted to characterize the safety profile of dapoxetine in routine clinical practice. h1.co The study enrolled 10,028 patients, with 6,712 receiving dapoxetine and 3,316 receiving alternative care (including other oral drugs like clomipramine (B1669221), paroxetine, fluoxetine, and sertraline (B1200038), as well as non-pharmacological options). h1.co
The findings demonstrated a good safety profile for dapoxetine. h1.co Treatment-emergent adverse events (TEAEs) were reported by 12.0% of patients in the dapoxetine group compared to 8.9% in the alternative care group. h1.co The most commonly reported TEAEs in the dapoxetine group were nausea, headache, and vertigo. h1.conice.org.uk Notably, no cases of syncope were reported among patients treated with dapoxetine in this study. h1.conice.org.uk The study concluded that adherence to contraindications and special warnings by healthcare providers effectively minimizes risks associated with dapoxetine use. h1.co
| Adverse Event | Dapoxetine Group (%) | Alternative Care Group (Oral Drugs) (%) |
|---|---|---|
| Nausea | 3.1 | 2.3 |
| Headache | 2.6 | 1.3 |
| Vertigo | 1.0 | 0.9 |
Longer-term observational studies have focused on treatment discontinuation rates. A 2-year prospective observational study involving 182 patients found a high cumulative discontinuation rate of 90.1%. nih.govresearchgate.net The primary reasons for stopping treatment were not primarily related to safety, but rather to cost (29.9%) and disappointment with the on-demand nature of the therapy (25%). Side effects accounted for 11.6% of discontinuations, and perceived poor efficacy for 9.8%. nih.govresearchgate.net Despite the high dropout rate, no instances of SSRI withdrawal syndrome were noted. nih.gov
Another observational survey found that in real-world clinical practice, many factors contributing to the high dropout rates seen with off-label SSRI use had not been entirely overcome by dapoxetine. unifi.it However, in this study, no severe side effects such as serotonin syndrome or syncope were reported. unifi.it These post-marketing data confirm that while dapoxetine is generally well-tolerated, practical factors significantly influence long-term adherence. h1.conih.govresearchgate.net
Comparative Research and Combination Therapies
Comparison with Other Pharmacological Treatments for Premature Ejaculation
Dapoxetine's primary distinction from other SSRIs lies in its pharmacokinetic profile; it is designed for on-demand use with rapid absorption and elimination. scielo.br This contrasts with longer-acting SSRIs, which require daily dosing to achieve a therapeutic effect. scielo.brdovepress.com
Clinical studies comparing on-demand dapoxetine (B195078) with daily paroxetine (B1678475) have yielded mixed results. Some research suggests that paroxetine provides a significantly greater increase in intravaginal ejaculatory latency time (IELT) and intercourse satisfaction. researchgate.nettg.org.au For instance, one trial reported that after 12 weeks, daily paroxetine increased IELT from 31 seconds to 370 seconds, whereas daily dapoxetine increased it from 38 to 179 seconds. tg.org.au However, other studies indicate that a 60 mg on-demand dose of dapoxetine can produce a greater increase in IELT compared to daily paroxetine. nih.govresearchgate.net A 30 mg on-demand dose of dapoxetine, however, has been found to be no more effective than daily paroxetine treatment. nih.gov
When compared to fluoxetine (B1211875), both drugs have been shown to decrease PE symptoms and improve marital satisfaction. iium.edu.myiium.edu.my One study found that while both treatments were effective, dapoxetine led to a significantly greater reduction in PE symptoms at 8 weeks. researchgate.net Research comparing dapoxetine to sertraline (B1200038) has also shown that both are effective in increasing IELT. oup.com Interestingly, one study found that dapoxetine was satisfactory in 67.5% of patients who were previously unsatisfied with sertraline treatment, suggesting its effect is independent of sertraline's. nih.gov Conversely, another study reported that on-demand sertraline (100 mg) was more effective than on-demand dapoxetine (30 mg). nih.gov
Clomipramine (B1669221), a tricyclic antidepressant, has also been compared to dapoxetine. One study involving 48 patients found that after 12 weeks, dapoxetine increased the mean IELT from 35 to 184 seconds, while clomipramine increased it from 34 to 169 seconds. oup.com
Table 1: Comparative Efficacy of Dapoxetine and Longer-Acting SSRIs
| Comparison Drug | Key Findings | Citation |
|---|---|---|
| Paroxetine | Paroxetine may offer better IELT improvement and intercourse satisfaction. A 60 mg dose of dapoxetine may be more effective than paroxetine. | researchgate.netnih.govresearchgate.net |
| Fluoxetine | Both are effective, but dapoxetine may provide a greater reduction in PE symptoms. | iium.edu.myiium.edu.myresearchgate.net |
| Sertraline | Both increase IELT. Dapoxetine can be effective in patients unresponsive to sertraline. Some studies suggest on-demand sertraline is more effective. | oup.comnih.govnih.gov |
| Clomipramine | Both demonstrate efficacy in increasing IELT, with similar outcomes observed in one study. | oup.com |
Tramadol (B15222), a centrally acting analgesic with weak serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitory effects, is used off-label for PE. amegroups.orgnih.gov Comparative studies suggest that tramadol may be a more effective alternative to dapoxetine for delaying ejaculation. jhrlmc.com One study directly comparing on-demand dapoxetine with tramadol found tramadol to be superior in improving IELT. cu.edu.eg A meta-analysis also indicated that tramadol is more effective than a placebo and has comparable efficacy to dapoxetine. nih.gov
Topical anesthetics, such as lidocaine (B1675312) and prilocaine, work by reducing penile sensitivity. researchgate.netmdpi.com Research directly comparing on-demand oral dapoxetine to topical lidocaine spray found that both significantly increased IELT, but the improvement was significantly better with topical lidocaine. researchgate.netnih.gov In one study, lidocaine was rated as effective by 43 out of 55 cases, whereas dapoxetine was rated as effective by only 16 cases. nih.gov The rationale is that reducing the sensitivity of the glans penis may decrease the afferent signals of sexual arousal to the spinal and cerebral centers. researchgate.netmdpi.com
Table 2: Comparison of Dapoxetine with Non-SSRI Pharmacological Treatments
| Treatment | Mechanism of Action | Comparative Efficacy | Citation |
|---|---|---|---|
| Tramadol Hydrochloride | Centrally acting analgesic with weak serotonin-norepinephrine reuptake inhibition. | May be more effective than dapoxetine in delaying ejaculation. | jhrlmc.comcu.edu.eg |
| Topical Anesthetic Agents | Reduce penile sensitivity. | Have been shown to be more effective than dapoxetine in increasing IELT. | researchgate.netnih.gov |
Combination Therapy Approaches
Integrating pharmacological treatment with psychosexual and behavioral therapies is considered a beneficial approach for managing PE, particularly for lifelong and acquired forms of the condition. researchgate.netnih.gov This combination allows medication to help delay ejaculation while the individual learns behavioral techniques and addresses underlying psychological factors. nih.gov
A key study demonstrated that combining dapoxetine with psychosexual behavioral treatment resulted in a significantly greater increase in IELT compared to dapoxetine alone. nih.govresearchgate.net After 24 weeks, the combination therapy group showed a nearly four-fold increase in IELT, while the dapoxetine-only group had a two-fold increase. nih.gov This integrated approach may lead to superior treatment outcomes by addressing the multifaceted nature of PE, which includes both physiological and psychological components. nih.govresearchgate.net Behavioral techniques, such as the stop-start and squeeze methods, are often recommended alongside pharmacotherapy. droracle.ai
Advanced Research Methodologies and Future Directions
Genetic and Pharmacogenomic Studies
The individual variability in response to dapoxetine (B195078) has prompted investigations into the genetic factors that may predict treatment outcomes. This research primarily focuses on the genes responsible for regulating serotonin (B10506) neurotransmission.
The serotonin transporter (5-HTT or SERT), encoded by the SLC6A4 gene, is the primary target of dapoxetine. mednexus.org Polymorphisms in this gene, particularly the 5-HTT gene-linked polymorphic region (5-HTTLPR), have been identified as potential predictors of treatment response. mednexus.orgresearchgate.net The 5-HTTLPR polymorphism involves short (S) and long (L) variants, which affect the expression and function of the serotonin transporter. nih.govdovepress.com
Several studies have explored the association between 5-HTTLPR genotypes and the efficacy of dapoxetine in patients with premature ejaculation (PE). mednexus.orgresearchgate.net One study involving a Chinese population found that patients with the S'S' genotype had a significantly higher risk of nonresponse to dapoxetine compared to carriers of the L' allele. researchgate.net This group also showed less improvement in patient-reported outcomes, such as control over ejaculation and distress, and experienced a greater incidence of adverse effects. researchgate.net Another study concluded that the SS genotype and the S allele in the 5-HTTLPR region are associated with a poorer response to dapoxetine treatment. mednexus.org These findings suggest that variants of the 5-HTTLPR may serve as important predictors for the efficacy and safety of dapoxetine therapy. researchgate.net
| Genetic Polymorphism | Associated Treatment Response | Study Population | Reference |
| 5-HTTLPR S'S' Genotype | Inferior comprehensive efficacy and safety; increased risk of nonresponse compared to L' carriers. researchgate.net | Chinese patients with PE | researchgate.net |
| 5-HTTLPR SS Genotype & S Allele | Less responsive to dapoxetine treatment. mednexus.org | Patients with Lifelong PE | mednexus.org |
| STin2.12/12 Genotype & STin2.12 Allele | Higher prevalence in patients not responding to dapoxetine. mednexus.org | Patients with Lifelong PE | mednexus.org |
Molecular and Cellular Research
At the molecular level, research has aimed to elucidate the precise interactions of dapoxetine with its biological targets, including neurotransmitter transporters and DNA.
Dapoxetine is a potent selective serotonin reuptake inhibitor (SSRI). nih.govnih.gov Equilibrium radioligand binding and functional studies have been conducted to determine its affinity and activity at various neurotransmitter transporters. These studies consistently show that dapoxetine has the highest potency for the serotonin transporter (5-HTT), followed by the norepinephrine (B1679862) transporter (NET) and a much lower affinity for the dopamine (B1211576) transporter (DAT). nih.govnih.govnih.gov
In vitro studies using cells expressing human transporters have quantified this binding affinity. Dapoxetine inhibits the reuptake of serotonin with high potency, while its effect on norepinephrine and dopamine reuptake is substantially lower. nih.gov This selectivity for the serotonin transporter is central to its mechanism of action. wikipedia.org
| Transporter | Binding Affinity / Inhibition | Method | Reference |
| Serotonin (5-HT) Transporter | pKi = 8 nM nih.govnih.gov | Equilibrium radioligand binding | nih.govnih.gov |
| Serotonin (5-HT) Transporter | IC₅₀ = 1.12 nM nih.gov | [³H]5-HT uptake inhibition | nih.gov |
| Norepinephrine (NE) Transporter | IC₅₀ = 202 nM nih.gov | [³H]norepinephrine uptake inhibition | nih.gov |
| Dopamine (DA) Transporter | IC₅₀ = 1720 nM nih.gov | [³H]dopamine uptake inhibition | nih.gov |
Recent research has explored the potential interaction between dapoxetine and deoxyribonucleic acid (DNA), an important area for understanding the broader biological effects of drug molecules. researchgate.netscielo.org.za Spectroscopic and molecular docking techniques have been employed to investigate the binding of dapoxetine with calf thymus DNA (ctDNA). researchgate.netresearchgate.net
These studies have revealed that dapoxetine binds to ctDNA primarily through a non-intercalative mechanism. researchgate.netscielo.org.zaresearchgate.net Key findings from various analytical methods are summarized below:
Fluorescence Spectroscopy: Indicated a static quenching mechanism, providing evidence of complex formation between dapoxetine and ctDNA. researchgate.netscielo.org.za
UV-Visible Spectroscopy: Showed hyperchromism and a hypsochromic shift, suggesting a groove-binding interaction rather than intercalation. scielo.org.za
Ethidium (B1194527) Bromide Probe Studies: The fluorescence intensity of the ethidium bromide-ctDNA complex did not change significantly with the addition of dapoxetine, further confirming a non-intercalative binding mode. scielo.org.zaresearchgate.net
Thermodynamic Studies: Analysis at different temperatures indicated that the binding process is entropy-driven and involves hydrophobic interactions. researchgate.netresearchgate.net
Molecular Docking: Computational analysis confirmed that dapoxetine likely binds to the minor groove of the DNA helix. researchgate.netresearchgate.net
These collective findings suggest that the interaction is characterized by groove binding, ruling out intercalative and purely electrostatic binding mechanisms. researchgate.netresearchgate.net
Long-Term Efficacy and Safety Research
While numerous short-term (e.g., 12- and 24-week) studies have established the efficacy of on-demand dapoxetine, the question of its long-term performance and safety remains an area of ongoing research. nih.govmedpath.comresearchgate.net The need for more robust studies to ascertain long-term efficacy is frequently noted in the literature. researchgate.netnih.gov
An open-label, nonrandomized extension study provided some insights into longer-term use. nih.gov In this study, patients who had previously received either dapoxetine or a placebo were treated with on-demand dapoxetine for an additional 9 months. The results showed that long-term use resulted in over 80% of patients reporting at least "fair" satisfaction with intercourse after the 9-month period. nih.gov Another phase IV open-label study highlighted the need for long-term safety and effectiveness data. oup.com Pooled analyses of phase 3 trials, which included up to 6,081 men, have consistently shown that dapoxetine is more efficacious than placebo, with improvements observed from the first dose and maintained to the study endpoint. nih.govopenaccessjournals.com However, these studies are typically limited to a 24-week duration. Further research is required to fully characterize the sustained efficacy and safety profile of dapoxetine over more extended periods. nih.gov
Health Economics and Quality of Life Studies
Research has consistently demonstrated that dapoxetine provides significant improvements in quality of life (QoL) for men with PE. researchgate.netnih.gov Evidence from multiple large-scale clinical trials shows that dapoxetine therapy leads to clear improvements in patient-reported outcomes (PROs). researchgate.netnih.gov These include:
Greater control over ejaculation researchgate.netnih.gov
More satisfaction with sexual intercourse researchgate.netnih.gov
Less personal distress related to ejaculation researchgate.netnih.gov
Significantly reduced interpersonal difficulty researchgate.netnih.gov
These improvements in PROs are significant compared to placebo and contribute to a better quality of life for the patient and their sexual partner. researchgate.netopenaccessjournals.comnih.gov Studies have also shown that the female partners of men receiving dapoxetine report meaningful benefits, including increased satisfaction with sexual intercourse and decreased personal distress related to their partner's condition. openaccessjournals.com
Development of Novel Formulations
To enhance patient convenience and potentially modify the pharmacokinetic profile of dapoxetine hydrochloride, significant research has been dedicated to creating novel drug delivery systems beyond the conventional immediate-release tablet. These efforts aim to provide more patient-friendly options and explore alternative administration routes.
One major area of development is oro-dispersible tablets (ODTs) and oro-dispersible films (ODFs) . These formulations are designed to disintegrate rapidly in the mouth without requiring water, which offers discretion and ease of use. nih.gov Research has focused on effectively masking the bitter taste of dapoxetine, a critical factor for patient compliance. ijpbs.com Studies have successfully utilized excipients like Eudragit E-100 and ion exchange resins (Kyron T-134) to create taste-masked solid dispersions and drug-resin complexes. nih.govijpbs.com For instance, a formulation using crosspovidone as a superdisintegrant achieved a drug release of over 98% within nine minutes. ijpbs.comijpbs.com Pharmacokinetic studies in healthy volunteers have demonstrated that dapoxetine ODFs are bioequivalent to the commercially available tablets, confirming their viability as a convenient alternative. nih.gov
Transdermal delivery is another promising frontier. The goal of transdermal formulations, such as nano-vesicle gels and films, is to bypass extensive first-pass metabolism in the liver, which could improve the drug's bioavailability (currently around 42%). nih.govresearchgate.net Research has explored using nano-vesicle transdermal gels (NVTGs) and transethosome nanovesicles (TENVs) to enhance skin permeation. nih.govaphrc.org One study found that an optimized DH-TENV gel increased the bioavailability of dapoxetine by 2.42-fold compared to an oral solution in rats. nih.gov Another investigation into a nano-vesicle transdermal gel reported a 3.14-fold increase in drug delivery efficiency compared to a conventional dapoxetine gel. aphrc.org These formulations have shown the ability to deliver dapoxetine through the skin layers in preclinical models, suggesting a potential for sustained release and improved systemic availability. nih.govresearchgate.net
Additionally, sustained-release formulations are being explored. While dapoxetine's rapid action is key to its on-demand use, sustained-release preparations could offer benefits by reducing side effects and improving drug stability. google.com A patented formulation describes a sustained-release preparation using materials like hydroxypropyl cellulose (B213188) and hydroxypropyl methylcellulose. google.com The liquisolid compact technique has also been investigated to improve the dissolution characteristics of dapoxetine, which is classified as a poorly water-soluble drug. impactfactor.org
Finally, research into combination therapies in a single dosage form is underway. Orally disintegrating tablets combining this compound with a phosphodiesterase type 5 (PDE5) inhibitor, such as tadalafil (B1681874) or vardenafil (B611638) hydrochloride, have been developed. rjptonline.orgtandfonline.com These formulations aim to simultaneously address premature ejaculation and co-morbid erectile dysfunction, offering a comprehensive treatment approach in a convenient format. rjptonline.org
| Formulation Type | Technology/Key Excipients | Key Research Finding | Reference |
|---|---|---|---|
| Oro-dispersible Tablet (ODT) | Solid dispersion with Eudragit E-100; Superdisintegrants (e.g., crosspovidone) | Successfully masked bitter taste and achieved over 98% drug release in 9 minutes. | ijpbs.comijpbs.com |
| Oro-dispersible Film (ODF) | Ion exchange resin (Kyron T-134) for taste masking | Demonstrated bioequivalence to commercial tablets in human pharmacokinetic studies. | nih.gov |
| Nano-vesicle Transdermal Gel (NVTG) | Nano-vesicles with Carbopol 971p, HPMC K15M, Chitosan | Showed a 3.14-fold increase in drug delivery efficiency over conventional gel in rats. | aphrc.org |
| Transethosome Nanovesicle (TENV) Gel | Ultra-deformable transethosome nanovesicles | Boosted bioavailability by 2.42-fold compared to oral solution in rats. | nih.gov |
| Sustained-Release Preparation | Slow-release materials (e.g., HPMC, hydroxypropyl cellulose) | Aims to reduce side effects and improve preparation security. | google.com |
| Combination ODT | Freeze-drying techniques with Tadalafil or Vardenafil HCl | Developed a dual-purpose tablet for PE and co-morbid ED. | rjptonline.orgtandfonline.com |
Addressing Gaps in Current Research
A notable gap in the research on this compound is the limited number of direct, head-to-head trials against other active treatments for premature ejaculation (PE). nice.org.uk While numerous placebo-controlled studies have established its efficacy, comparative data against other common therapies like off-label selective serotonin reuptake inhibitors (SSRIs) and topical anesthetics are crucial for guiding clinical decisions. nice.org.uk
Some comparative studies have been conducted. For instance, a randomized controlled trial comparing on-demand dapoxetine to daily paroxetine (B1678475) found that while both treatments increased Intravaginal Ejaculatory Latency Time (IELT), the 60 mg on-demand dapoxetine dose showed a greater improvement than daily paroxetine. nih.govtandfonline.com Another study comparing daily dapoxetine with daily paroxetine reported that paroxetine led to a more significant increase in IELT. tg.org.au A trial assessing dapoxetine as an alternative for patients unsatisfied with sertraline (B1200038) found that 67.5% of these patients reported satisfactory results with dapoxetine. nih.gov
Comparisons with topical agents have also yielded important findings. One randomized controlled trial directly compared on-demand oral dapoxetine with a topical 10% lidocaine (B1675312) spray for lifelong PE. nih.gov The study concluded that topical lidocaine was more effective in increasing IELT and was rated as effective by a higher number of patients compared to oral dapoxetine. nih.govmdpi.com These findings highlight the need for more extensive, large-scale comparative trials to better position dapoxetine within the existing treatment landscape for PE. researchgate.net
| Comparator(s) | Study Design | Key Research Finding | Reference |
|---|---|---|---|
| Paroxetine (20 mg/day) | Comparative study | On-demand dapoxetine 60 mg produced a greater increase in IELT (170%) compared to daily paroxetine (117%). | nih.govtandfonline.com |
| Paroxetine (20 mg/day) vs. Placebo | Comparative trial (daily dosing) | Daily paroxetine was more effective, increasing IELT from 31 to 370 seconds, versus 38 to 179 seconds for daily dapoxetine. | tg.org.au |
| Paroxetine (20 mg/day), Fluoxetine (B1211875) (20 mg/day) | Comparative study | Daily paroxetine treatment seemed to be better than on-demand dapoxetine or daily fluoxetine in improving IELT. | nih.gov |
| Topical Lidocaine (10% spray) | Randomized, controlled, crossover trial | Topical lidocaine was found to be more effective than oral dapoxetine for on-demand therapy in lifelong PE. | nih.gov |
| Sertraline | Comparative study | Dapoxetine was reported as a satisfactory alternative in 67.5% of patients with lifelong PE who were unsatisfied with sertraline therapy. | nih.gov |
Initial clinical trials established the efficacy of dapoxetine in a broad population of men with PE, but further research is necessary to understand its performance in more diverse and specific patient groups.
One critical area is men with both PE and co-morbid erectile dysfunction (ED). Studies have shown that dapoxetine is generally well-tolerated and provides meaningful benefits in men with PE and ED who are being treated with PDE5 inhibitors. amegroups.cnhra.nhs.ukamegroups.orgamegroups.org Integrated analyses of Phase 3 trials have confirmed that dapoxetine is effective in this population. amegroups.org However, more dedicated research, such as the "COUPLE" study, is needed to fully assess the efficacy and safety of this concomitant use. hra.nhs.uk
Research has also examined the effectiveness of dapoxetine in different subtypes of PE. Integrated analyses of large-scale trials have demonstrated that dapoxetine is comparably effective in men with both lifelong (primary) and acquired (secondary) PE. amegroups.cnamegroups.orgracgp.org.auamegroups.orgnih.gov This suggests that the underlying cause of the two forms may be similar, given the consistent treatment effect. nih.gov
Finally, the pharmacokinetic profile of dapoxetine has been studied across different ethnic groups. Research comparing healthy Chinese, Japanese, and Caucasian men found that the drug was rapidly absorbed and eliminated similarly across these populations, with its pharmacokinetics being independent of ethnicity. nih.govnih.gov Studies have also specifically evaluated its use in Chinese and Asia-Pacific populations, confirming its efficacy and tolerability. dovepress.comresearchgate.net Despite these findings, ongoing observational studies continue to gather real-world data on dapoxetine use across broader demographics to ensure its effectiveness and safety are well-understood in all patient populations. clinicaltrials.gov
Q & A
Q. What are the key steps in the optimized synthesis of dapoxetine hydrochloride, and how do they improve yield and cost efficiency?
The synthesis involves a 5-step chain reaction starting from 3-chloro-1-phenyl-1-propanone:
- Reduction : Conversion to 3-chloro-1-phenylpropanol.
- Etherification : Reaction with 1-naphthol to form an ether intermediate.
- Amination : Substitution with dimethylamine to introduce the tertiary amine group.
- Chiral Separation : Resolution of enantiomers to isolate the pharmacologically active (S)-isomer.
- Acidification : Formation of the hydrochloride salt. Improvements include simplified purification (e.g., avoiding column chromatography), reduced solvent usage, and increased yield (up to 46% overall) through optimized reaction conditions .
Q. Which analytical methods are commonly validated for quantifying this compound in pharmaceutical formulations?
- Reverse-Phase HPLC : Uses C18 columns with mobile phases like acetonitrile-phosphate buffer (pH 3.0), achieving linearity in 1–50 µg/mL (R² > 0.999) and detection limits of 62.5 ng/mL .
- Synchronous Fluorescence Spectroscopy (SDSFS) : Employs wavelength differences (Δλ = 35 nm) and surfactants (e.g., SDS) to enhance sensitivity, enabling simultaneous detection of dapoxetine and co-formulated drugs (e.g., vardenafil) with LODs as low as 62.5 ng/mL .
Q. What pharmacokinetic parameters are critical in phase 3 clinical trials of this compound?
Key parameters include:
- Tmax : 1.3–1.5 hours (rapid absorption).
- Cmax : 297–498 ng/mL (dose-dependent).
- Half-life (t½) : 1.3–1.5 hours (short-acting profile).
- AUC : 1,114–1,667 ng·h/mL (30–60 mg doses). Integrated analyses of five trials highlight dose proportionality and minimal accumulation after repeated dosing .
Advanced Research Questions
Q. How can impurities in this compound be profiled and controlled during synthesis?
- HPLC with PDA Detection : A gradient method (0.1% TFA in water/acetonitrile) resolves up to nine impurities, including enantiomers and degradation products (e.g., 1-naphthol). Validation includes specificity (resolution > 2.0), accuracy (98–102% recovery), and precision (RSD < 2%) .
- Chiral CE : Separates (R)- and (S)-dapoxetine using carboxymethyl-γ-cyclodextrin, critical for ensuring enantiopurity (ee > 99%) .
Q. What enantioselective catalytic methods enable efficient synthesis of (S)-dapoxetine?
- Dendrimer-Supported Borate Catalysts : Triazole-based catalysts (e.g., Catalyst 3) achieve 94% ee in the asymmetric allylation of N-Boc imines, a key step in dapoxetine synthesis. These catalysts are reusable for five cycles without loss of activity .
- ProPhenol Ligands : Enable enantioselective allylation with 92% ee, reducing reliance on chiral resolution .
Q. How can dapoxetine be simultaneously quantified with co-administered drugs like avanafil or tadalafil in biological matrices?
- LC-MS/MS : Uses deuterated internal standards (e.g., d8-dapoxetine) and protein precipitation for plasma sample preparation. Validated linearity ranges: 1–500 ng/mL (R² > 0.995) with precision (RSD < 8%) .
- Multivariate Calibration (HPLC-QbD) : Optimizes chromatographic conditions (e.g., pH, flow rate) via central composite design to resolve avanafil and dapoxetine peaks (resolution > 3.0) .
Q. How can contradictions in pharmacokinetic data across studies be addressed methodologically?
- Integrated Pharmacokinetic Modeling : Pooled data from five phase 3 trials (n = 6,081) are analyzed using non-compartmental methods to account for inter-study variability (e.g., diet, renal function). Covariates like BMI and CYP2D6 polymorphisms are included to explain outliers .
Q. What experimental designs are used to validate analytical methods for this compound?
- Full Factorial Design : Evaluates factors like mobile phase composition, column temperature, and injection volume to optimize HPLC separation. Validation includes robustness testing (RSD < 1.5%) and stability studies (e.g., forced degradation under acid/oxidative conditions) .
- Accuracy Profiles : Assess method bias (±5%) and total error (< 10%) across three concentration levels (80%, 100%, 120%) using spiked plasma samples .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
